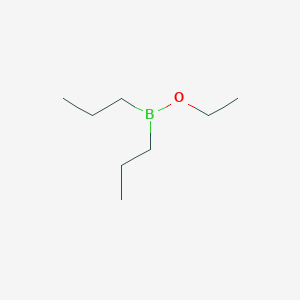
Ethyl dipropylborinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl dipropylborinate is an organoboron compound that belongs to the class of boronic esters These compounds are characterized by the presence of a boron atom bonded to two alkyl or aryl groups and an alkoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl dipropylborinate can be synthesized through several methods. One common approach involves the reaction of triethylborane with propyl alcohol under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the boronic ester. The reaction is carried out under an inert atmosphere to prevent oxidation of the boron compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of this compound is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl dipropylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert this compound into borohydrides.
Substitution: The alkoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl dipropylborinate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Materials Science: this compound is used in the preparation of boron-doped materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Mecanismo De Acción
The mechanism of action of ethyl dipropylborinate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Ethyl dipropylborinate can be compared with other boronic esters such as:
- Mthis compound
- Phenyl dipropylborinate
- Butyl dipropylborinate
Uniqueness
This compound is unique due to its specific alkyl groups, which influence its reactivity and solubility. Compared to other boronic esters, it may offer distinct advantages in terms of reaction selectivity and product yield in certain applications.
Propiedades
Número CAS |
53678-60-7 |
|---|---|
Fórmula molecular |
C8H19BO |
Peso molecular |
142.05 g/mol |
Nombre IUPAC |
ethoxy(dipropyl)borane |
InChI |
InChI=1S/C8H19BO/c1-4-7-9(8-5-2)10-6-3/h4-8H2,1-3H3 |
Clave InChI |
QWSFPDWZCWBPRI-UHFFFAOYSA-N |
SMILES canónico |
B(CCC)(CCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


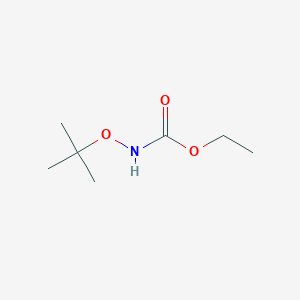
![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
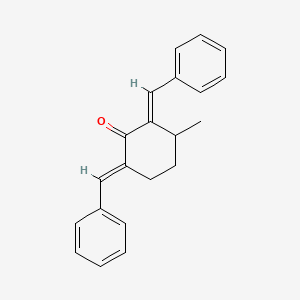
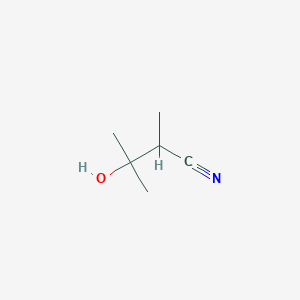
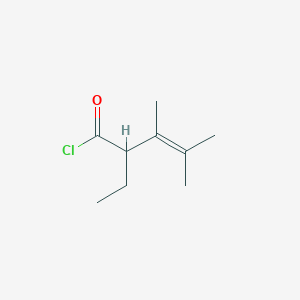

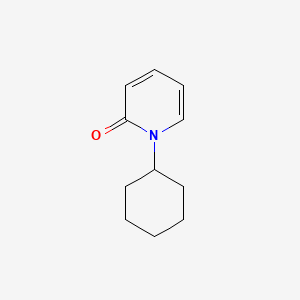
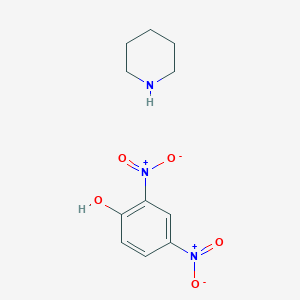

![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)


![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
